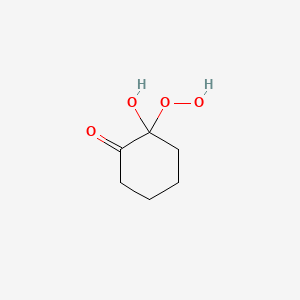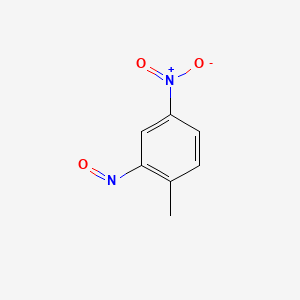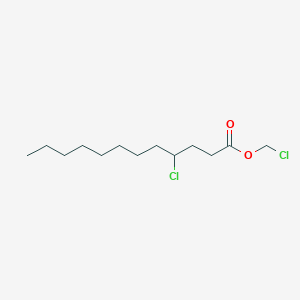
N~1~,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine is a complex organic compound characterized by the presence of tert-butyl groups, a fluorine atom, and nitro groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine typically involves multiple steps, starting with the nitration of a benzene derivative to introduce nitro groups. This is followed by the introduction of tert-butyl groups and a fluorine atom through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines or hydroxylamines under specific conditions.
Substitution: The tert-butyl and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
N~1~,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of N1,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The tert-butyl and fluorine groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity and distribution within cells.
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~3~-Di-tert-butyl-2,4,6-trinitrobenzene-1,3-diamine: Lacks the fluorine atom, resulting in different chemical and biological properties.
N~1~,N~3~-Di-tert-butyl-5-chloro-2,4,6-trinitrobenzene-1,3-diamine:
N~1~,N~3~-Di-tert-butyl-5-bromo-2,4,6-trinitrobenzene-1,3-diamine: Contains a bromine atom, leading to variations in its chemical behavior and uses.
Uniqueness
N~1~,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This influences its reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific investigations and applications.
Propiedades
Número CAS |
78925-57-2 |
|---|---|
Fórmula molecular |
C14H20FN5O6 |
Peso molecular |
373.34 g/mol |
Nombre IUPAC |
1-N,3-N-ditert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine |
InChI |
InChI=1S/C14H20FN5O6/c1-13(2,3)16-8-10(18(21)22)7(15)11(19(23)24)9(12(8)20(25)26)17-14(4,5)6/h16-17H,1-6H3 |
Clave InChI |
JTPWIZOSMQWAFA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC1=C(C(=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])NC(C)(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)




![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)

![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)



